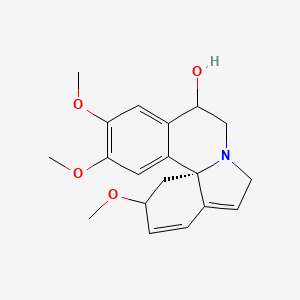
(+)-Erythrartine; 11-Hydroxyerysotrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Erythrartine involves several steps, starting from naturally occurring precursors. One common method is the oxidative dearomatization of N-Cbz-L-tyrosine, followed by conjugate addition of the transition state amino moiety . The methanolic extract of the flowers undergoes conventional extraction and isolation procedures for alkaloids, with the alkaloidal fractions subjected to silica gel chromatography .
Industrial Production Methods: Industrial production of (+)-Erythrartine typically involves large-scale extraction from Erythrina herbacea flowers. The process includes solvent extraction, chromatographic separation, and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (+)-Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of (+)-Erythrartine include oxidizing agents like peroxynitrite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of (+)-Erythrartine include oxidized derivatives like 10-hydroxy-11-oxoerysotrine and reduced forms such as erytharbine .
Scientific Research Applications
(+)-Erythrartine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity . In biology, it has been investigated for its antioxidant properties and potential therapeutic effects . In medicine, (+)-Erythrartine is studied for its curare-like action and potential use as a tranquilizing agent . Additionally, it has industrial applications in the development of bioactive compounds and pharmaceuticals .
Mechanism of Action
The mechanism of action of (+)-Erythrartine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors in the nervous system, leading to a curare-like action that results in muscle relaxation . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
(+)-Erythrartine is unique among Erythrina alkaloids due to its specific structural features and biological activities. Similar compounds include erysotramidine, erytharbine, and 10,11-dioxoerysotrine . Compared to these compounds, (+)-Erythrartine has distinct antioxidant properties and a unique mechanism of action .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1 |
InChI Key |
QWWCVLZNFFVFTR-ZVYVSMAVSA-N |
Isomeric SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


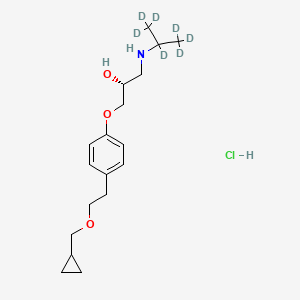
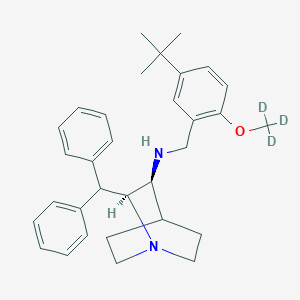
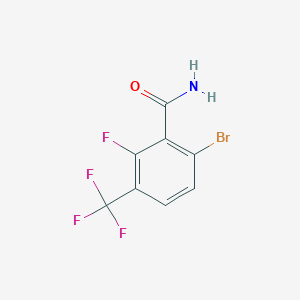
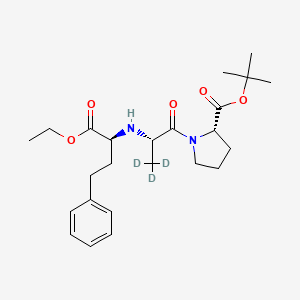
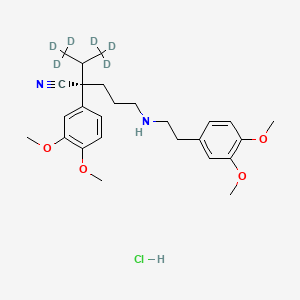
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
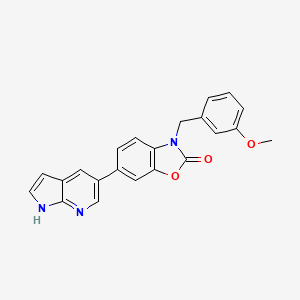
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
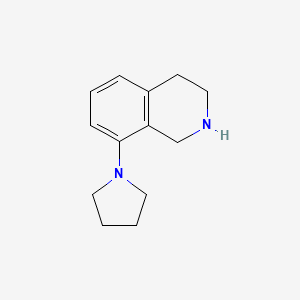
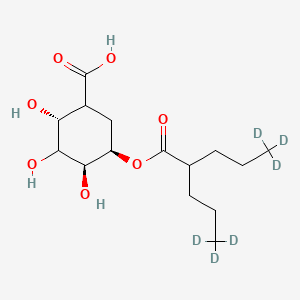

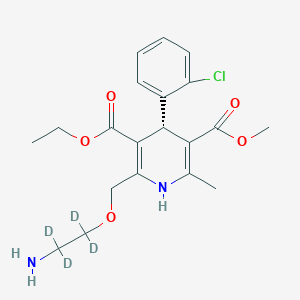
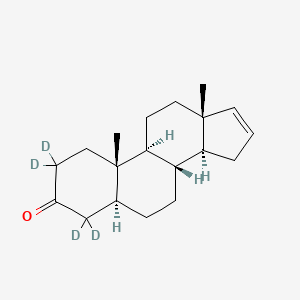
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
